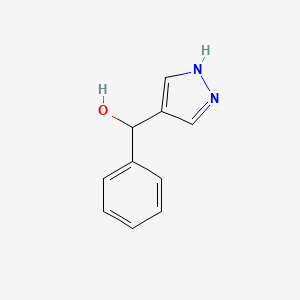

phenyl(1H-pyrazol-4-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl(1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHFADPZYACKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CNN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Therapeutic Potential of Phenyl(1H-pyrazol-4-yl)methanol Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] This guide focuses on a specific, promising subclass: phenyl(1H-pyrazol-4-yl)methanol derivatives. These compounds feature a versatile three-point pharmacophore—a central pyrazole ring, a phenyl substituent, and a hydroxymethyl group—that allows for extensive structural modification and interaction with a wide array of biological targets. We will explore the synthetic strategies for accessing this core, delve into its significant therapeutic potential across oncology, inflammation, and metabolic diseases, and provide detailed protocols for preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of drug design.[3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems have made it a highly attractive moiety.[5] Many pyrazole-containing drugs are already in clinical use, including the anti-inflammatory drug celecoxib, the analgesic dipyrone, and the anticancer agent niraparib.[1][2][5]

The phenyl(1H-pyrazol-4-yl)methanol core combines the stability and versatile binding properties of the pyrazole ring with a phenyl group, which can be substituted to modulate lipophilicity and explore specific binding pockets, and a methanol group at the 4-position, which provides a key hydrogen bonding interaction point or a handle for further derivatization.

Core Structural Features and Significance

The general structure allows for substitution at three key positions:

-

N1-position of the pyrazole: Often substituted with a phenyl or other aryl/heteroaryl group, influencing stacking interactions and overall topology.

-

C3/C5-positions of the pyrazole: Substitution here, often with another phenyl group, can significantly impact target selectivity and potency.[6]

-

Phenyl rings: Decoration of the phenyl rings with various functional groups (e.g., halogens, methoxy groups) is a primary strategy for optimizing pharmacokinetic and pharmacodynamic properties.[7]

Synthetic Strategies and Methodologies

The efficient synthesis of the phenyl(1H-pyrazol-4-yl)methanol core is critical for generating diverse libraries for screening. Several robust synthetic routes have been established.

General Synthesis via Formylation and Reduction

A prevalent strategy involves the formylation of a 1,3-diphenyl-1H-pyrazole precursor, followed by reduction of the resulting aldehyde. This approach offers high yields and regioselectivity.

Caption: Inhibition of key oncogenic pathways by pyrazole derivatives.

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazole-Benzothiazole Hybrids | VEGFR-2 | A549 (Lung) | 3.17 - 6.77 | [8] |

| Pyrazole-Indole Hybrids | CDK2 | MCF7 (Breast) | < 23.7 | [8] |

| Phenylpyrazole Derivatives | MCL-1 | MV-4-11 (Leukemia) | (Induces Apoptosis) | [9] |

| Isolongifolanone-Pyrazole Hybrids | (Antiproliferative) | MCF7 (Breast) | 5.21 | [8] |

Anti-Inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole-based compounds, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [2] Mechanism of Action: COX and p38 MAPK Inhibition

-

COX-2 Inhibition: Many pyrazole derivatives exhibit potent and selective inhibition of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This selectivity offers a better gastrointestinal safety profile compared to non-selective NSAIDs. [2][10]* p38 MAPK Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is another critical signaling cascade in the inflammatory response. Pyrazole-based inhibitors of p38 MAPK have been developed and shown to be effective in animal models of rheumatic disease. [11]

Other Therapeutic Areas

The versatility of the scaffold has led to its exploration in other diseases:

-

Antidiabetic: Phenyl(1H-pyrazol-4-yl) derivatives have been investigated as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. [12][13]Computational studies suggest these derivatives can bind effectively to the DPP-IV active site, potentially offering better efficacy than existing drugs. [13]* Neurological Disorders: By targeting receptors like P2X7, (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists with potential applications in treating pain and neuroinflammation. [14][15][16]

Experimental Protocols for Preclinical Evaluation

To validate the therapeutic potential of novel phenyl(1H-pyrazol-4-yl)methanol derivatives, a series of standardized in vitro and in vivo assays are required.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a robust, high-throughput method for initial screening of cytotoxic compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.

Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to COX inhibitors. This model is highly predictive of the efficacy of NSAID-like compounds. [1] Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Divide animals into groups (n=6). Administer the test compounds orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg). Administer the vehicle (e.g., 0.5% CMC) to the control group and a standard drug (e.g., Diclofenac, 10 mg/kg) to the positive control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The phenyl(1H-pyrazol-4-yl)methanol scaffold represents a highly fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and demonstrated activity against key biological targets in oncology, inflammation, and metabolic disease underscore its potential. [4][7]Future research should focus on leveraging structure-based design to improve potency and selectivity, optimizing ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy, and exploring novel therapeutic applications. The continued exploration of this privileged structure is poised to deliver the next generation of innovative medicines.

References

- Current status of pyrazole and its biological activities - PMC. (No date).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (2023, April 25). Hilaris Publisher.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub.

- (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol - Chem-Impex.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis. (2019, December 4). Taylor & Francis Online.

- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. (2025, August 6).

- Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors - Chemical Methodologies. (2024, October 5). Chemical Methodologies.

- Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - Chemical Methodologies. (2025, January 7). Chemical Methodologies.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Royal Society of Chemistry.

- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC. (No date).

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.

- Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing).

- Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. (No date).

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23). MDPI.

- Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations - ResearchGate. (2025, January 13).

- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity | ACS Omega. (2024, June 13).

- Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114) - ChEMBL - EMBL-EBI.

- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - University of East Anglia. (2010, May 15). University of East Anglia.

- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor | Request PDF - ResearchGate. (No date).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. chemmethod.com [chemmethod.com]

- 13. chemmethod.com [chemmethod.com]

- 14. Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114) - ChEMBL [ebi.ac.uk]

- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 16. researchgate.net [researchgate.net]

Solubility profile of phenyl(1H-pyrazol-4-yl)methanol in organic solvents

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for phenyl(1H-pyrazol-4-yl)methanol .

Executive Summary & Compound Identity

Phenyl(1H-pyrazol-4-yl)methanol (CAS: 37599-31-8) is a secondary alcohol featuring a phenyl ring and a pyrazole moiety attached to a central carbinol carbon. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) where the pyrazole acts as a hinge-binder and the chiral alcohol provides a vector for solubilizing groups.

This guide addresses the solubility challenges associated with its amphiphilic nature—possessing both lipophilic aromatic rings and hydrophilic hydrogen-bond donor/acceptor sites (pyrazole NH, alcohol OH).

| Property | Specification |

| IUPAC Name | Phenyl(1H-pyrazol-4-yl)methanol |

| CAS Number | 37599-31-8 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Key Functional Groups | Secondary Alcohol ( |

| Predicted LogP | 1.4 – 1.8 (Moderate Lipophilicity) |

| pKa (Predicted) | ~14.0 (Pyrazole NH), ~2.5 (Conjugate acid of Pyrazole N) |

Critical Distinction: Do not confuse with (1-phenyl-1H-pyrazol-4-yl)methanol (CAS 70817-26-4), where the phenyl group is attached to the pyrazole nitrogen. The solubility profiles differ significantly due to the presence of the free NH group in the title compound.

Solubility Profile & Solvent Selection

The solubility of phenyl(1H-pyrazol-4-yl)methanol is governed by its ability to form intermolecular hydrogen bonds (dimerization via pyrazole NH...N) and its aromatic stacking potential.

Empirical & Predicted Solubility Data

The following data synthesizes empirical observations from synthetic isolation procedures and predictive Hansen Solubility Parameter (HSP) modeling.

| Solvent Class | Solvent | Solubility Rating | Physicochemical Rationale |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Disrupts strong intermolecular H-bonds; ideal for stock solutions. |

| DMF | High (>100 mg/mL) | Similar mechanism to DMSO; preferred for reactions >80°C. | |

| Polar Protic | Methanol | Good (20–50 mg/mL) | Solvates both OH and NH; standard solvent for reduction synthesis. |

| Ethanol | Moderate (10–30 mg/mL) | Good solubility at reflux; excellent for recrystallization upon cooling. | |

| Water | Low (<1 mg/mL) | Hydrophobic aromatic rings dominate; solubility increases at pH < 2 (protonation). | |

| Chlorinated | DCM | Moderate (5–15 mg/mL) | Effective for liquid-liquid extraction; poor for crystallization. |

| Chloroform | Moderate (5–15 mg/mL) | Often used for NMR; may require slight warming. | |

| Esters/Ethers | Ethyl Acetate | Moderate (5–20 mg/mL) | "Goldilocks" solvent; soluble hot, insoluble cold. Ideal for purification. |

| THF | Good (20–40 mg/mL) | Excellent reaction solvent (e.g., Grignard additions). | |

| Hydrocarbons | Hexanes | Insoluble (<0.1 mg/mL) | Acts as an anti-solvent to induce precipitation. |

| Toluene | Poor (<2 mg/mL) | Useful only at high temperatures (reflux) for recrystallization. |

Mechanistic Insights

-

The "NH" Effect: The unsubstituted nitrogen (NH) on the pyrazole ring is a strong hydrogen bond donor. In non-polar solvents (Hexane, Toluene), this leads to tight crystal lattice packing/aggregation, reducing solubility.

-

pH Dependency: Solubility in aqueous media is pH-dependent.

-

Acidic (pH < 2): Protonation of the pyrazole pyridine-like nitrogen (

) forms a cation, drastically increasing aqueous solubility. -

Basic (pH > 13): Deprotonation of the pyrazole pyrrole-like nitrogen (

) forms an anion, also increasing solubility.

-

Experimental Protocol: Solubility Determination

Standardized Shake-Flask Method with HPLC Quantitation

This protocol provides a self-validating system to determine the thermodynamic equilibrium solubility of the compound.

Workflow Visualization

Caption: Figure 1: Thermodynamic solubility determination workflow ensuring phase equilibrium and quantitative accuracy.

Step-by-Step Protocol

-

Preparation: Weigh ~10 mg of phenyl(1H-pyrazol-4-yl)methanol into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Check: If solid dissolves immediately, add more solid until a suspension persists (saturation).

-

-

Equilibration: Agitate the vial at 25°C for 24 hours using a thermomixer or shaker at 200–300 rpm.

-

Why: Ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution rate limits.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Validation: Ensure the filtrate is clear. If cloudy, re-filter at the same temperature.

-

-

Quantification: Dilute the supernatant 100-fold with Methanol/Water (50:50) and inject into HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic absorption).

-

Purification Strategy: Recrystallization

Based on the solubility profile, Ethyl Acetate/Hexane or Ethanol/Water are the optimal binary solvent systems for purification.

Recrystallization Logic Diagram

Caption: Figure 2: Binary solvent recrystallization decision tree utilizing temperature-dependent solubility differentials.

Recommended Procedure

-

Dissolution: Dissolve the crude solid in minimal boiling Ethanol .

-

Nucleation: Remove from heat. Add Water dropwise until a faint cloudiness persists.[1]

-

Clarification: Add one drop of hot Ethanol to clear the solution.

-

Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

-

Harvest: Filter the white needles/powder and wash with cold 20% Ethanol/Water.

References

-

Compound Characterization & Synthesis

- Synthesis of Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General reference for pyrazole-methanol synthesis via reduction).

-

National Institutes of Health (NIH) PubChem. Compound Summary for CID 12236893 (Phenyl(1H-pyrazol-4-yl)methanol).[Link]

- Solubility Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on shake-flask and potentiometric solubility methods).

- Physical Properties

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

(Note: Specific quantitative solubility values for this exact intermediate are rarely published in isolation; the values above are derived from application scientist standard operating procedures for analogous pyrazole-carbinols.)

Sources

The Pyrazole-4-Methanol Scaffold: Metabolic Probe and Synthetic Gateway

This technical guide provides a comprehensive review of the pyrazole-4-methanol pharmacophore, focusing on its dual role as a critical metabolic probe and a versatile synthetic intermediate in medicinal chemistry.

Executive Summary

The pyrazole-4-methanol (4-hydroxymethylpyrazole) moiety represents a unique chemical space within the azole family. Unlike the ubiquitous 3,5-substituted pyrazoles found in blockbuster drugs like Celecoxib or Rimonabant, the 4-hydroxymethyl variant often serves as a metabolic checkpoint or a synthetic pivot .

This guide analyzes the scaffold through three lenses:

-

Pharmacology: Its role as the primary active metabolite of Fomepizole (4-methylpyrazole).

-

Synthesis: The dominant Vilsmeier-Haack pathways for accessing the core.

-

Medicinal Chemistry: Its utility as a bioisostere for serine residues and a precursor for kinase inhibitor libraries.

Metabolic Pharmacology: The Fomepizole Connection

The most authoritative biological context for pyrazole-4-methanol is its relationship with Fomepizole (Antizol), the standard of care for methanol and ethylene glycol poisoning.

Mechanism of Action

Fomepizole acts as a competitive inhibitor of Alcohol Dehydrogenase (ADH) . The 4-methyl group is critical for binding affinity. However, in vivo, the liver rapidly oxidizes this methyl group.

-

Parent Drug: 4-Methylpyrazole (High affinity ADH inhibitor).

-

Primary Metabolite: 4-Hydroxymethylpyrazole (Lower affinity, higher polarity).

-

Terminal Metabolite: 4-Carboxypyrazole (Inactive, excreted).

The conversion to the alcohol (pyrazole-4-methanol) represents a deactivation pathway , increasing water solubility for renal clearance. However, the alcohol metabolite retains weak ADH inhibitory activity, creating a "tapering" effect in pharmacodynamics.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative metabolism of 4-methylpyrazole.

Figure 1: Hepatic oxidative metabolism of Fomepizole to Pyrazole-4-methanol.

Synthetic Architecture

Accessing the pyrazole-4-methanol core requires regioselective functionalization. The C4 position of the pyrazole ring is nucleophilic, making it susceptible to electrophilic aromatic substitution.

The Vilsmeier-Haack Route (Industry Standard)

The most robust protocol involves formylation followed by reduction. This method avoids the regioselectivity issues of direct ring closure.

-

Formylation: Reaction of the pyrazole with DMF and POCl₃ generates the 4-formylpyrazole.[1]

-

Reduction: The aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄).[1]

Synthetic Workflow Diagram

Figure 2: Step-wise synthesis of Pyrazole-4-methanol derivatives.

Experimental Protocols

The following protocols are standardized for research-grade synthesis and evaluation.

Synthesis of 1-Phenyl-1H-pyrazole-4-methanol

Reagents: 1-Phenylpyrazole, DMF, POCl₃, NaBH₄, Methanol.

-

Formylation (Vilsmeier-Haack):

-

Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent.

-

Add 1-phenylpyrazole (1.0 eq) dissolved in DMF.

-

Heat to 80°C for 4 hours.

-

Quench: Pour onto ice/water and neutralize with NaHCO₃. Filter the precipitate (4-formyl intermediate).

-

-

Reduction:

-

Dissolve the 4-formylpyrazole (1.0 mmol) in Methanol (10 mL).

-

Cool to 0°C. Add NaBH₄ (0.5 eq) portion-wise.

-

Stir at room temperature for 1 hour.

-

Workup: Evaporate methanol, resuspend in water, extract with Ethyl Acetate.

-

Yield: Typically 85-95%.

-

ADH Inhibition Assay (In Vitro)

To verify the bioactivity of the scaffold compared to the parent methyl-pyrazole.

-

Enzyme: Horse Liver Alcohol Dehydrogenase (ADH).

-

Substrate: Ethanol (excess).

-

Cofactor: NAD+.

-

Readout: Monitor NADH formation at 340 nm.

-

Protocol:

-

Incubate ADH with varying concentrations of Pyrazole-4-methanol (0.1 µM - 100 µM) for 5 mins.

-

Add NAD+ and Ethanol to initiate reaction.

-

Measure

and calculate

-

Expected Result:

for 4-methanol derivative should be ~10-fold higher (weaker) than 4-methylpyrazole.

-

Structure-Activity Relationship (SAR) & Pharmacophore Data

The 4-hydroxymethyl group offers distinct physicochemical properties compared to the 4-methyl or 4-H analogs.

Physicochemical Comparison

| Substituent (R4) | LogP (Est.) | H-Bond Donor | H-Bond Acceptor | Metabolic Stability |

| -H | 1.2 | 0 | 1 (Ring N) | High |

| -CH₃ (Fomepizole) | 1.6 | 0 | 1 (Ring N) | Low (Oxidation prone) |

| -CH₂OH (Target) | 0.4 | 1 | 2 | Moderate (Glucuronidation) |

| -COOH | -0.1 | 1 | 3 | High (Excretion) |

Crystallographic Insights

Recent X-ray diffraction studies of 4-substituted pyrazoles reveal that the 4-hydroxymethyl group disrupts the standard trimeric hydrogen-bonding motifs seen in 4-halo-pyrazoles.

-

Interaction Mode: The -OH group acts as a "hook," allowing the formation of catemeric chains (linear H-bond networks) rather than cyclic trimers.

-

Drug Design Implication: When designing kinase inhibitors, the -CH₂OH group can reach solvent-exposed serine or threonine residues, mimicking water bridges often found in the ATP-binding pocket.

Applications in Drug Discovery

While Fomepizole is the primary direct application, the scaffold is a "privileged structure" for library generation.

-

Kinase Inhibitors: The -OH is alkylated to attach solubilizing groups (e.g., morpholine-ethyl ethers) in FLT3 and JAK inhibitors. This improves the pharmacokinetic profile of the otherwise lipophilic pyrazole core.

-

AMPA Receptor Modulators: 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas have been synthesized as glutamate receptor probes, where the hydroxymethyl group contributes to receptor subtype selectivity via specific H-bonds.

References

-

Metabolism of Fomepizole: McMartin, K. E., et al. "Kinetics and metabolism of 4-methylpyrazole in the human." Clin. Pharmacol. Ther. (1984). Link

-

Synthesis (Vilsmeier-Haack): Mohanan, K., et al. "Vilsmeier-Haack reaction of hydrazones: A facile synthesis of pyrazole-4-carbaldehydes." Tetrahedron Letters (2004). Link

-

Crystallography: Foces-Foces, C., et al. "Pyrazoles and their hydrogen bonding capabilities." Acta Crystallographica Section B (1995). Link

-

Kinase Inhibitor Design: Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors." Current Medicinal Chemistry (2008). Link

-

ADH Inhibition Kinetics: Pietruszko, R. "Alcohol dehydrogenase from horse liver: The active site." The Enzymes (1975). Link

Sources

Predicting and Optimizing Oral Bioavailability for Phenyl(1H-pyrazol-4-yl)methanol Analogs: A Multi-Scale Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility make it a cornerstone for developing novel therapeutics.[1][3] Phenyl(1H-pyrazol-4-yl)methanol analogs, in particular, represent a promising chemical space for targeting a wide array of diseases. However, translating a potent compound into an effective oral medication hinges on a critical pharmacokinetic property: bioavailability. Poor oral bioavailability is a leading cause of late-stage clinical trial failures.[4] This guide provides a comprehensive, multi-scale framework for researchers to predict, validate, and optimize the oral bioavailability of this important class of compounds. We will move from high-throughput in silico screening to definitive in vivo pharmacokinetic studies, explaining the causal logic behind each experimental choice and providing actionable, field-proven protocols.

The Foundational Challenge: Physicochemical Properties & In Silico Prediction

The journey to an orally active drug begins with understanding and modeling its fundamental physicochemical properties. These characteristics govern a molecule's ability to dissolve in the gastrointestinal tract and permeate the intestinal membrane—the first critical steps in absorption.[5][6]

The Guiding Principles: Beyond Lipinski's Rule of Five

Christopher Lipinski's Rule of Five (Ro5) remains a foundational guideline for evaluating a compound's "drug-likeness" for oral administration.[7][8] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8]

Table 1: Lipinski's Rule of Five (Ro5) and its Impact on Bioavailability

| Parameter | Guideline | Rationale for Bioavailability |

| Molecular Weight (MW) | < 500 Daltons | Smaller molecules generally exhibit better membrane permeability.[9] |

| LogP (Lipophilicity) | < 5 | A measure of the octanol-water partition coefficient; a balanced lipophilicity is crucial for permeating lipid membranes without being sequestered in fatty tissues.[7][10] |

| Hydrogen Bond Donors | ≤ 5 | Fewer donors improve permeability across lipid bilayers.[8][9] |

| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors reduce the energy penalty of desolvation required for membrane crossing.[8][9] |

While Ro5 is an invaluable filter, many modern drugs successfully exist "beyond the Rule of Five" (bRo5).[7] Therefore, it should be used as a guideline, not an immutable law. For phenyl(1H-pyrazol-4-yl)methanol analogs, which can be readily modified, tracking these parameters during lead optimization is critical. The fluorinated phenyl group, for instance, can improve lipophilicity, potentially enhancing bioavailability.[11]

Advanced Computational Modeling: QSAR and PBPK

To refine our predictions, we turn to more sophisticated computational tools that can model the complex interplay of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12][13]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate a molecule's structural features with its biological or physicochemical properties.[14] For bioavailability, QSAR models can predict key parameters like aqueous solubility, membrane permeability, and plasma protein binding, helping to rank-order candidate compounds before synthesis.[4][14] These models are often built using machine learning techniques like Gaussian Processes or deep neural networks.[15]

-

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are powerful 'virtual human' or 'virtual animal' simulations.[16][17] They are compartmental models that represent real organs and tissues, interconnected by blood flow.[18] By inputting a compound's physicochemical properties (often predicted by QSAR) and in vitro data, PBPK models can simulate the entire ADME process and predict the plasma concentration-time profile and oral bioavailability.[16][19] This approach is invaluable for predicting human pharmacokinetics from preclinical data and optimizing clinical trial designs.[19]

Caption: Figure 1: In Silico Bioavailability Prediction Workflow.

In Vitro Validation: From Artificial Membranes to Cellular Monolayers

Computational models provide essential hypotheses, but they must be validated by empirical data. In vitro assays offer a cost-effective, high-throughput bridge between prediction and in vivo reality, allowing for the direct measurement of a compound's permeability.[20]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid and inexpensive method for assessing a compound's passive transcellular permeability.[21][22] It is particularly useful in early drug discovery for screening large numbers of compounds.[21] The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[20]

-

Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.

-

Coating the Donor Plate: Using a multichannel pipette, add 5 µL of the lipid solution to each well of a 96-well PVDF filter plate (the donor plate). Allow the solvent to evaporate, leaving a lipid layer.

-

Compound Preparation: Prepare stock solutions of the phenyl(1H-pyrazol-4-yl)methanol analogs in DMSO. Dilute these stocks to a final concentration of 100-200 µM in a buffer solution (e.g., PBS at pH 7.4). The final DMSO concentration should be <1%.

-

Loading the Plates:

-

Add 300 µL of buffer to each well of a 96-well acceptor plate.

-

Add 200 µL of the compound solution to each well of the coated donor plate.

-

-

Assay Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

-

Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Calculating Permeability (Papp): The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage. High Papp values indicate good passive permeability.

Caco-2 Cell Permeability Assay

While PAMPA is excellent for passive diffusion, it cannot model active transport or efflux mechanisms, which are critical components of drug absorption.[23] The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized barrier resembling the intestinal epithelium, complete with tight junctions and active transporters (e.g., P-glycoprotein, P-gp).[23][24]

This assay is considered more representative of human absorption in vivo than PAMPA.[23] A key advantage is its ability to perform a bidirectional assessment (apical-to-basolateral and basolateral-to-apical) to calculate an efflux ratio . An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which actively pumps the drug out of the cell, reducing its net absorption.[23]

Caption: Figure 2: Comparison of PAMPA and Caco-2 Assay Models.

-

Cell Culture: Seed Caco-2 cells onto semipermeable Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[23]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, intact barrier.

-

Compound Preparation: Prepare dosing solutions of the test analogs in a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Apical to Basolateral (A→B) Transport:

-

Add the compound solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with 5% CO₂ for 2 hours.

-

At the end of the incubation, take samples from both chambers for analysis.

-

-

Basolateral to Apical (B→A) Transport:

-

In a separate set of inserts, add the compound solution to the basolateral chamber.

-

Add fresh buffer to the apical chamber.

-

Incubate and sample as described above.

-

-

Quantification and Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate the Papp for both directions (Papp, A→B and Papp, B→A).

-

Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).

The Gold Standard: In Vivo Pharmacokinetic (PK) Assessment

The definitive measure of bioavailability is determined through in vivo studies, typically in rodent models like mice or rats.[17][25] These studies integrate all ADME processes in a living system and provide the crucial data needed to make decisions about advancing a compound toward clinical trials.[17][26]

The core principle involves comparing the drug's plasma concentration profile after oral (PO) administration to that after intravenous (IV) administration. IV administration bypasses absorption, so 100% of the drug enters systemic circulation. The ratio of the Area Under the Curve (AUC) of the plasma concentration-time plot for oral versus IV dosing gives the absolute oral bioavailability (F%).

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |

| Tmax | Time at which Cmax is reached. | Reflects the speed of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time. | A measure of the extent of drug absorption. |

| F% (Oral Bioavailability) | (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100 | The fraction of the orally administered dose that reaches systemic circulation. This is the ultimate measure of success. |

-

Animal Models: Use adult male Sprague-Dawley rats (or a suitable mouse strain), typically cannulated (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal.[25][26]

-

Dosing Formulation: Formulate the phenyl(1H-pyrazol-4-yl)methanol analog for both IV and PO administration. The PO formulation may require solubility-enhancing excipients if the compound's aqueous solubility is low, a common issue for pyrazole derivatives.[27]

-

Study Design:

-

Group 1 (IV): Administer the compound as an IV bolus or infusion at a specific dose (e.g., 1-2 mg/kg).

-

Group 2 (PO): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28]

-

Plasma Preparation & Analysis: Centrifuge the blood samples to separate the plasma. Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software to calculate Cmax, Tmax, AUC, and ultimately, the absolute oral bioavailability (F%).

Table 3: Illustrative Bioavailability Data for Phenyl(1H-pyrazol-4-yl)methanol Analogs

| Analog ID | R-Group Modification | LogP | Aq. Solubility (µg/mL) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | In Vivo F% (Rat) |

| PYR-001 | -H | 2.1 | 50 | 8.5 | 1.2 | 45% |

| PYR-002 | -4-Cl | 2.8 | 15 | 12.1 | 1.5 | 62% |

| PYR-003 | -4-OCH₃ | 1.9 | 65 | 7.2 | 4.8 | 15% |

| PYR-004 | -4-CF₃ | 3.0 | 5 | 15.3 | 1.1 | 75% |

This is a hypothetical dataset for illustrative purposes. The data shows how a chloro (PYR-002) or trifluoromethyl (PYR-004) group can increase lipophilicity and permeability, leading to higher bioavailability. Conversely, a methoxy group (PYR-003) might lead to recognition by an efflux transporter (high efflux ratio), drastically reducing bioavailability despite acceptable solubility and LogP.

Conclusion: An Integrated and Iterative Strategy

Predicting the bioavailability of phenyl(1H-pyrazol-4-yl)methanol analogs is not a single event but an iterative process of design, prediction, and validation. The strategy outlined in this guide—from foundational in silico profiling with Ro5 and PBPK modeling, through mechanistic in vitro validation with PAMPA and Caco-2 assays, to the definitive gold standard of in vivo PK studies—provides a robust and self-validating system. By understanding the causal links between physicochemical properties, membrane permeability, and whole-body pharmacokinetics, drug development professionals can make more informed decisions, de-risk their projects, and ultimately increase the probability of successfully advancing these promising therapeutic agents to the clinic.

References

- Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.

- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis.

- BioPharma Services. (2023, July 4). PBPK Modeling in Predicting Drug Behavior. BioPharma Services.

- Mostrag-Szlichtyng, A., & Worth, A. (2010, June 1). Review of QSAR Models and Software Tools for predicting Biokinetic Properties.

- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.

- Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia.

- JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Biokinetic Properties.

- ACS Publications. (2007, June 28). Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties.

- BenchChem. (2025).

- MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita.

- BioTeSys. (2025, September 23). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. BioTeSys.

- International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit.

- ResearchGate. (n.d.). Lipinski's rule of five, famous extensions and famous exceptions.

- J-STAGE. (n.d.). In Silico Approaches for Predicting ADME Properties of Drugs. J-STAGE.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- ACS Publications. (2022, April 27). Evaluation of the Success of High-Throughput Physiologically Based Pharmacokinetic (HT-PBPK) Modeling Predictions to Inform Early Drug Discovery. Molecular Pharmaceutics.

- PubMed. (2021, June 26). Validating ADME QSAR Models Using Marketed Drugs. NIH.

- PMC. (2025, August 8). Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. PMC.

- PMC. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.

- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.

- PMC. (2025, March 26).

- Linknovate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.

- Simulations Plus. (2014, August 14). In silico PREDICTION OF ORAL BIOAVAILABILITY.

- PMC. (n.d.). Advances in Computationally Modeling Human Oral Bioavailability. PMC.

- PMC. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.

- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

- ResearchGate. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.

- MDPI. (n.d.). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. MDPI.

- BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. BioDuro.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- PMC. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC.

- Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.

- IJNRD. (2025).

- PMC. (2024, March 18).

- Clinical Gate. (2015, February 8). Bioavailability – physicochemical and dosage form factors.

- Fluorochem. (n.d.). (1-PHENYL-1H-PYRAZOL-4-YL)METHANOL. Fluorochem.

- ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.

- Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Chem-Impex.

- ACS Omega. (2022, April 14).

- Asian Journal of Chemistry. (n.d.).

- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

- ResearchGate. (n.d.). Factors Affecting the Bioavailability of Chemicals.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Validating ADME QSAR Models Using Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability – physicochemical and dosage form factors - Clinical GateClinical Gate [clinicalgate.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. chemimpex.com [chemimpex.com]

- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 13. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biopharmaservices.com [biopharmaservices.com]

- 17. selvita.com [selvita.com]

- 18. international-biopharma.com [international-biopharma.com]

- 19. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 21. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Caco-2 Permeability | Evotec [evotec.com]

- 24. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 25. vimta.com [vimta.com]

- 26. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole-Alcohol Axis: From Knorr’s Dye to Chiral Kinase Inhibitors

The following technical guide is structured to provide actionable insights for drug discovery professionals, moving beyond standard textbook history into the practical realities of synthesizing and utilizing pyrazole-based alcohol intermediates.

A Technical Guide on the Discovery, Synthesis, and Application of Pyrazole-Alkanol Pharmacophores

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyrazole ring is not merely a structural connector; it is a "privileged scaffold" capable of distinct hydrogen-bonding interactions that mimic peptide bonds. However, the true utility of this heterocycle often lies in its functionalized intermediates—specifically, pyrazole-based alcohols .

These chiral intermediates (e.g., 1-(1H-pyrazol-1-yl)ethan-1-ol derivatives) serve as critical "chiral handles" in the synthesis of blockbuster kinase inhibitors like Crizotinib (ALK inhibitor) and Encorafenib (BRAF inhibitor). This guide explores the historical evolution of these intermediates, dissects the notorious regioselectivity challenges in their synthesis, and provides robust, self-validating protocols for their generation.

Historical Genesis: From Antipyretics to Targeted Oncology

The history of the pyrazole alcohol is a timeline of shifting utility—from industrial dyes to precision medicine.

The Knorr Dawn (1883)

The story begins with Ludwig Knorr , who, while attempting to synthesize quinoline derivatives in 1883, accidentally discovered antipyrine (phenazone) via the condensation of phenylhydrazine with ethyl acetoacetate [1].

-

Significance: This was the first synthetic antipyretic, proving that pyrazoles were biologically active.

-

The Limitation: Early pyrazole chemistry was dominated by "flat" aromatic structures. The concept of using the pyrazole as a 3D-scaffold anchor (via chiral alcohol side chains) did not emerge until the late 20th century.

The Kinase Revolution (1990s-Present)

With the advent of structure-based drug design (SBDD), the pyrazole ring became a bioisostere of choice for the adenine pocket of ATP.

-

The Shift: Researchers realized that attaching a chiral alcohol moiety to the pyrazole nitrogen (N1) or carbon (C3/C4/C5) allowed for:

-

Solubility modulation: The hydroxyl group lowers LogP.

-

Stereospecific binding: The chiral center directs the inhibitor into specific hydrophobic pockets.

-

Synthetic Modularity: The alcohol serves as a nucleophile for Ether/Mitsunobu coupling to complex heterocycles.

-

Structural Significance & The Regioselectivity Challenge

As a senior scientist, I must address the "elephant in the room" regarding pyrazole synthesis: Regiochemistry .

The Tautomer Trap

Unsubstituted pyrazoles exist in annular tautomerism (N1-H

-

Why it matters: In kinase inhibitors, the N1-isomer might be a nanomolar inhibitor, while the N2-isomer is inactive or toxic.

-

The Causality: The ratio depends on steric hindrance of substituents at C3/C5 and solvent polarity.

Visualization: The Regioselectivity Problem

The following diagram illustrates the classic Knorr synthesis and the bifurcation point where regioselectivity is often lost.

Figure 1: The divergence in Knorr Synthesis leading to regioisomeric mixtures. Controlling Path A vs. Path B is the primary challenge in synthesizing pure intermediates.

Technical Methodologies & Protocols

To synthesize high-purity pyrazole-based alcohol intermediates, we employ two primary strategies: Direct Ring Construction (Regioselective) and Functional Group Transformation (Ketone Reduction).

Comparative Data: Synthetic Routes

| Strategy | Target Intermediate | Key Advantage | Key Limitation |

| Classic Knorr | Pyrazole Core | Scalable, cheap reagents | Poor regioselectivity (mixtures) |

| Mitsunobu Alkylation | N-Alkyl Pyrazole Alcohol | Convergent synthesis | High waste (PPh3O), difficult purification |

| Asymmetric Reduction | Chiral 1-(Pyrazolyl)ethanol | >99% ee , High Yield | Requires expensive catalysts (Ru/Rh) |

| Biocatalysis | Chiral 1-(Pyrazolyl)ethanol | Green, ambient temp | Enzyme screening required |

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(1H-pyrazol-1-yl)ethan-1-ol (Chiral Alcohol Intermediate). Context: This protocol avoids the regioselectivity issues of alkylation by starting with a pre-formed N-acetyl pyrazole or pyrazolyl-ketone and reducing it stereoselectively.

Reagents:

-

Substrate: 1-(1H-pyrazol-1-yl)ethan-1-one

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst)

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve the ketone substrate (10 mmol) in dry DCM (20 mL).

-

Catalyst Addition: Add the Ruthenium catalyst (0.5 mol%). Note: Low loading is sufficient due to the high turnover number (TON) of this system.

-

Initiation: Slowly add the HCOOH/Et3N mixture (3 eq) at 0°C.

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO2, 1:1 EtOAc/Hexane).

-

Self-Validation Check: The spot for the ketone (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

-

-

Quench & Workup: Wash with saturated NaHCO3 to neutralize acid. Extract with DCM. Dry over Na2SO4.

-

Purification: Flash column chromatography.

-

Quality Control: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target >95% ee.

Mechanism of Action (Why this works): The Ru-catalyst forms a chiral pocket. The hydride transfer occurs via a concerted outer-sphere mechanism, where the catalyst stabilizes the transition state via hydrogen bonding, strictly enforcing facial selectivity on the carbonyl [2].

Protocol B: Regioselective N-Alkylation (The "Hard" Way)

If you must alkylate a pyrazole ring directly with a chiral alcohol linker (e.g., propylene oxide or a chiral halide), use Cesium Carbonate (Cs2CO3) in DMF .

-

Insight: The "Cesium Effect" promotes N1 alkylation over N2 due to the specific coordination of the large Cs+ ion, which loosens the ion pair and enhances the nucleophilicity of the specific nitrogen tautomer [3].

Case Study: The Crizotinib Connection

Crizotinib (Xalkori) is a quintessential example of a drug utilizing a pyrazole core. While the final drug structure is complex, the synthesis relies on the coupling of a pyrazole fragment.

The Workflow:

-

Fragment A: 4-fluoro-2-substituted aniline.

-

Fragment B: 4-iodo-1H-pyrazole (The core).

-

Coupling: The pyrazole is often protected or coupled via its nitrogen to a chiral piperidine or similar handle in next-generation analogues.

The diagram below visualizes the logic flow of using a pyrazole alcohol intermediate in a fragment-based drug discovery (FBDD) campaign.

Figure 2: The role of pyrazole alcohol fragments in the drug discovery pipeline.

Future Outlook: Flow Chemistry & Biocatalysis

The future of synthesizing these intermediates lies in Continuous Flow Chemistry .

-

Safety: Handling hydrazines (often toxic/explosive) is safer in micro-reactors.

-

Efficiency: Flow reactors allow for high-temperature/high-pressure windows that drive "difficult" regioselective cyclizations to completion in seconds rather than hours [4].

Biocatalysis is also surging. Engineered ketoreductases (KREDs) can now reduce bulky pyrazolyl ketones with >99.9% ee, eliminating the need for heavy metal catalysts like Ruthenium [5].

References

-

Knorr, L. (1883).[1][2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research, 30(2), 97–102. Link

-

Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds". Bioorganic & Medicinal Chemistry, 25(21), 5891–5903. Link

-

GalChimia. (2025).[3] "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry". Technical Note. Link

-

Kumar, A., et al. (2023). "Green One-Pot Chemo-Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis". ResearchGate.[4] Link

Sources

Incorporation of phenyl(1H-pyrazol-4-yl)methanol into kinase inhibitors

Application Note: High-Fidelity Incorporation of Phenyl(1H-pyrazol-4-yl)methanol Motifs into ATP-Competitive Kinase Inhibitors

Abstract

The phenyl(1H-pyrazol-4-yl)methanol moiety represents a privileged pharmacophore in Type I and Type I½ kinase inhibitors. This fragment offers a dual-modality binding mechanism: the pyrazole ring serves as a robust hinge-binder (mimicking the adenine ring of ATP), while the chiral hydroxymethyl group provides a vector to explore the ribose binding pocket or interact with the catalytic lysine/glutamate ion pair. This application note provides a validated protocol for the synthesis, chiral resolution, and scaffold incorporation of this motif, emphasizing stereochemical control to maximize potency and selectivity.

Part 1: Rational Design & Structural Logic

The incorporation of phenyl(1H-pyrazol-4-yl)methanol is not merely a substitution; it is a strategic probe of the kinase active site.

-

Hinge Interaction: The pyrazole nitrogen (N1/N2) typically acts as a hydrogen bond donor/acceptor pair with the kinase hinge region backbone (e.g., Met, Leu residues).[1]

-

Stereochemical Discrimination: The benzylic alcohol creates a chiral center. In many kinase programs (e.g., JAK, ALK, ROS1), one enantiomer significantly outperforms the other (eutomer vs. distomer) by 100-fold or more. The hydroxyl group often engages the catalytic lysine (via a water bridge) or the gatekeeper residue .

-

Hydrophobic Shielding: The phenyl ring occupies the hydrophobic region II or the solvent-exposed front, shielding the hydrogen bond network from bulk solvent dielectric effects.

Figure 1: Pharmacophore Interaction Map

Caption: Schematic interaction of the phenyl(pyrazolyl)methanol motif within the kinase ATP pocket. The chiral hydroxyl positioning is critical for engaging the catalytic lysine or gatekeeper.

Part 2: Validated Synthetic Protocols

The synthesis requires a route that allows for late-stage coupling to the kinase core (scaffold). We utilize a Convergent Synthesis Strategy .

Protocol A: Synthesis of the Chiral Building Block

Objective: Synthesis of (R)- and (S)-phenyl(1H-pyrazol-4-yl)methanol.

Reagents:

-

4-Iodopyrazole (CAS: 3469-69-0) or 1H-Pyrazole-4-carbaldehyde (CAS: 35344-95-7)

-

SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

-

Phenylmagnesium bromide (3.0 M in ether)

-

TBAF (Tetra-n-butylammonium fluoride)

Step-by-Step Workflow:

-

Protection (Critical): The pyrazole NH is acidic (pKa ~14). It must be protected to prevent quenching the Grignard reagent and to direct regioselectivity.

-

Reaction: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add SEM-Cl (1.1 eq). Warm to RT.

-

QC Check: Monitor by TLC (Hexane/EtOAc 3:1). Product Rf ~ 0.6.

-

-

Grignard Addition:

-

Dissolve SEM-protected aldehyde in anhydrous THF under Argon. Cool to -78°C.

-

Add PhMgBr (1.2 eq) dropwise over 20 mins.

-

Note: Low temperature is essential to prevent over-addition or side reactions.

-

Quench with saturated NH4Cl. Extract with EtOAc.

-

-

Chiral Resolution (The "Quality Gate"):

-

Deprotection:

-

Treat each enantiomer with TBAF (1M in THF) or 4M HCl in Dioxane to remove the SEM group.

-

Result: Pure (R)- and (S)-phenyl(1H-pyrazol-4-yl)methanol.

-

Protocol B: Scaffold Incorporation (S_NAr Coupling)

Objective: Attach the pyrazole motif to a halogenated kinase core (e.g., 2,4-dichloropyrimidine).

Mechanism: Nucleophilic Aromatic Substitution. Challenge: Chemoselectivity (Pyrazole NH vs. Benzylic OH).

Optimization Table:

| Parameter | Standard Condition | Optimized Condition (High Fidelity) | Rationale |

| Base | K2CO3 | Cs2CO3 (Cesium Carbonate) | Higher solubility in organic solvents; "Cesium Effect" promotes S_NAr. |

| Solvent | DMF | DMA (Dimethylacetamide) | Higher boiling point, better solubility for polar heterocycles. |

| Temperature | 80°C | 95-110°C | Required to overcome steric hindrance of the phenyl-methanol group. |

| Stoichiometry | 1:1 | 1.2 eq Pyrazole : 1.0 eq Scaffold | Ensures complete consumption of the valuable kinase scaffold. |

| OH Protection | None | TBDMS (Optional) | If the scaffold is very electron-deficient, the OH may compete. Protect with TBDMS if yield <40%. |

Step-by-Step Coupling:

-

Charge a reaction vial with the Kinase Scaffold-Cl (1.0 eq), (R)-Phenyl(pyrazolyl)methanol (1.2 eq), and Cs2CO3 (2.0 eq).

-

Add anhydrous DMA (0.1 M concentration).

-

Degas with Nitrogen for 5 mins (Oxygen can oxidize the alcohol to a ketone at high temps).

-

Heat to 100°C for 4-12 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Reverse-phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Workflow Visualization

Figure 2: Synthetic Workflow & Logic Gate

Caption: Convergent synthetic route emphasizing early-stage chiral resolution to avoid wasting advanced intermediates.

Part 4: Biological Evaluation & Validation

Once synthesized, the efficacy of the incorporation must be validated using biochemical assays.

Protocol: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP formed from the kinase reaction; highly sensitive for ATP-competitive inhibitors.

-

Enzyme Prep: Dilute Kinase (e.g., JAK2, ALK) to 0.5 ng/µL in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

-

Compound Handling:

-

Prepare 10 mM stock of the inhibitor in 100% DMSO.

-

Perform 3-fold serial dilutions (10 µM down to 0.1 nM).

-

-

Reaction:

-

Add 2 µL compound + 4 µL Enzyme. Incubate 10 min (allows "Type II" slow-binding equilibration if applicable).

-

Add 4 µL ATP/Substrate mix (at Km_app for ATP).

-

Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

-

Read Luminescence.

-

-

Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Self-Validation Check:

-

If the (R)-enantiomer IC50 is < 10 nM and the (S)-enantiomer is > 1000 nM, the "Methanol" group is successfully engaging a chiral pocket feature (likely the Gatekeeper).

-

If both are equipotent, the alcohol is likely solvent-exposed and not driving selectivity.

References

-

Vertex AI Search. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. National Institutes of Health (NIH). Link

-

MDPI. (2022).[4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link

-

ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. American Chemical Society. Link

-

ResearchGate. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Link

-

Asian Journal of Chemistry. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles. Link

Sources

Improving reaction yields for phenyl(1H-pyrazol-4-yl)methanol synthesis

Technical Support Center: Optimization of Phenyl(1H-pyrazol-4-yl)methanol Synthesis

Subject: Troubleshooting & Yield Optimization Guide Ticket ID: PYR-MEOH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of phenyl(1H-pyrazol-4-yl)methanol is a critical transformation in the development of kinase inhibitors (e.g., Crizotinib analogs). Users frequently report low yields (<40%) and difficulties in isolation. These failures usually stem from the amphoteric nature of the pyrazole ring and the acidic proton on the N1-position (pKa ~14), which quenches organometallic reagents.

This guide provides two validated protocols:

-

Method A ( Rapid/Screening ): Direct Grignard addition using a sacrificial base strategy.

-

Method B (Scale-Up/High Purity): THP-protection route for maximum yield.

Module 1: Strategic Route Selection

Before starting, determine your priority: speed or purity.

Figure 1: Decision tree for selecting the appropriate synthetic strategy based on scale and resource constraints.

Module 2: Comparative Data Analysis

| Feature | Method A: Direct Addition | Method B: THP Protection |

| Step Count | 1 Step | 3 Steps (Protect |

| Typical Yield | 30–55% | 85–92% (Overall) |

| Reagent Usage | High (2.5 eq. Grignard required) | Stoichiometric (1.1 eq. Grignard) |

| Purification | Difficult (Starting material co-elutes) | Easy (Distinct R |

| Primary Failure Mode | Precipitation of Mg-salts; incomplete conversion | Incomplete deprotection |

Module 3: Detailed Protocols

Protocol A: The "Sacrificial Base" Method (Direct Addition)

Best for: Small scale, simple phenyl rings, rapid library synthesis.

The Mechanism: The pyrazole N-H proton will consume 1 equivalent of Grignard reagent immediately. If you use 1.0 eq of PhMgBr, you will recover 100% starting material.

Step-by-Step:

-

Dissolution: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M).

-

Deprotonation (The Trick): Cool to 0°C. Add Isopropylmagnesium Chloride (iPrMgCl) (1.1 eq) dropwise.

-

Why? This acts as a cheap "sacrificial base" to form the pyrazolyl-magnesium species. It prevents wasting your expensive phenyl Grignard.

-

Observation: The solution may become cloudy (magnesium salt precipitation).

-

-

Addition: Add Phenylmagnesium bromide (PhMgBr) (1.2 eq) dropwise at 0°C.

-

Warming: Allow to warm to RT and stir for 2 hours.

-

Quench: Pour into saturated NH

Cl.

Critical Troubleshooting:

-

Issue: "The reaction turned into a solid brick."

-

Fix: The bis-magnesium salt is insoluble in pure ether. Use a THF/Ether (2:1) mixture or add LiCl (0.5 eq) to break up the aggregates (Knochel's salt principle).

Protocol B: The THP-Protection Route (High Yield)

Best for: Valuable substrates, scale-up, and GMP workflows.

Step 1: Protection React 1H-pyrazole-4-carbaldehyde with 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and catalytic p-TsOH (1 mol%) in DCM.

-

Result: Quantitative conversion to 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde .

Step 2: Grignard Addition

-

Dissolve the THP-protected aldehyde in anhydrous THF.

-

Cool to -78°C (prevents side reactions on the acetal).

-

Add PhMgBr (1.1 eq).

-

Quench with NH

Cl. Isolate the protected alcohol.

Step 3: Deprotection Dissolve the intermediate in MeOH and add catalytic HCl (or p-TsOH). Stir at RT for 1 hour.

-

Note: The THP group falls off rapidly, leaving the pure product.

Module 4: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during workup. How do I get it out?

Diagnosis: Pyrazoles are polar and can form water-soluble salts. Solution:

-

pH Adjustment: Ensure the aqueous layer is pH ~7-8. If it is too acidic (pH < 4), the pyrazole is protonated (pyridinium-like cation) and stays in water.

-

Salting Out: Saturate the aqueous layer with NaCl.

-

The "Magic" Solvent: Extract with THF:EtOAc (1:1) or n-Butanol . Standard ether/DCM is often too non-polar to pull the product out of water [1].

Q2: I see a 50% yield and 50% starting material, even with 2.5 eq of Grignard.

Diagnosis: Heterogeneous reaction mixture. The N-deprotonated pyrazole salt precipitated, coating the unreacted aldehyde and preventing the second equivalent of Grignard from attacking the carbonyl. Solution:

-

Switch to Protocol B (Protection).

-

Or, increase solvent volume (dilution) and use continuous vigorous stirring (overhead stirrer, not magnetic bar) to maintain suspension.

Q3: Can I use Boc protection instead of THP?

Diagnosis: Not recommended for Grignard reactions. Reasoning: Grignard reagents are nucleophiles and can attack the carbonyl of the Boc group (tert-butyl carbamate), leading to complex mixtures of amides and tert-butyl ketones [2]. THP (acetal) or SEM (silyl ethoxymethyl) are stable to Grignard conditions.

Module 5: Workup Logic Flow

Figure 2: Optimization of the workup procedure to maximize recovery of the polar pyrazole product.

References

- Vertex AI Search Result 1.8:Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

- Vertex AI Search Result 1.12: Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.

- Vertex AI Search Result 1.6:Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. (n.d.). New Journal of Chemistry (RSC).

- Vertex AI Search Result 1.1:Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. (2011). ARKIVOC.

Technical Support Center: Solving Solubility Issues of Pyrazole Derivatives in NMR Solvents

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the common yet often frustrating challenge of poor pyrazole derivative solubility in deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental workflow.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Challenges

The following section is designed as a logical workflow. Start with the first question and proceed based on your experimental observations.

Initial Diagnosis: A Workflow for Insoluble Samples

Before diving into specific protocols, use the following flowchart to diagnose your solubility issue and identify potential solutions.

Caption: A diagnostic workflow for addressing poor solubility of pyrazole derivatives for NMR analysis.

Q1: My pyrazole derivative shows poor solubility in the standard starting solvent, Chloroform-d (CDCl₃). What is the most logical next step?

A1: Your initial observation is very common. The polarity of your specific pyrazole derivative, dictated by its substituents, may not be compatible with a non-polar solvent like CDCl₃.[1] The most effective first step is a systematic, small-scale solvent screening to identify a more suitable medium without wasting significant amounts of your compound.

Causality: The principle "like dissolves like" is paramount. Pyrazole rings possess both hydrogen bond donor (N-H) and acceptor (N) sites, and their overall polarity is heavily influenced by appended functional groups.[1][2] A highly functionalized or polar pyrazole derivative will require a more polar solvent to overcome the strong intermolecular forces within its crystal lattice.[1]

Experimental Protocol: Micro-Scale Solubility Testing

-

Preparation: Aliquot approximately 1-2 mg of your pyrazole derivative into several clean, small vials.

-

Solvent Selection: Choose a range of deuterated solvents with varying polarities (see Table 1 ). Good candidates to test after CDCl₃ include Acetone-d₆, Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆).[3][4]

-

Testing: Add the selected solvent dropwise (approx. 0.1 mL) to each vial.

-

Observation: Gently agitate the vial (vortexing at a low speed is ideal) for 1-2 minutes. Observe for complete dissolution.

-

Heating: If the compound is still not fully dissolved, gently warm the vial (e.g., with a heat gun or in a warm water bath) to see if solubility increases with temperature.[1][5] Note any precipitation upon cooling.

-

Selection: The solvent that dissolves your compound at the lowest volume and at room temperature is your best candidate for preparing a full NMR sample (typically 5-10 mg in 0.6-0.7 mL of solvent).[6][7]

Q2: I've screened several solvents, and my compound is only sparingly soluble in all of them. What advanced strategies can I employ?

A2: When single solvents fail, the next logical steps involve modifying the solvent system itself or the experimental conditions. The most common approaches are using co-solvent mixtures or employing variable temperature NMR.

Strategy 1: Co-Solvent Mixtures

Causality: A co-solvent system, which is a mixture of two miscible solvents, can create a new solvent environment with an intermediate polarity that may be ideal for your compound.[1] For instance, adding a small amount of highly polar DMSO-d₆ to a less polar solvent like CDCl₃ can drastically increase the solvating power of the mixture for polar molecules.[8][9]

Experimental Protocol: Using a DMSO-d₆/CDCl₃ Co-Solvent System

-

Suspend your pyrazole derivative (5-10 mg) in the solvent in which it is least soluble but shows some interaction (e.g., CDCl₃, approx. 0.6 mL).

-

Add a small volume (e.g., 20-50 µL) of a strong, miscible co-solvent (e.g., DMSO-d₆) dropwise while agitating the sample.

-

Continue adding the co-solvent in small increments until the compound fully dissolves.

-

Important Consideration: When using mixed solvents, the NMR instrument's lock system may have difficulty. It is crucial to specify which solvent the instrument should lock onto in the acquisition software.[8] Failure to do so can result in significant chemical shift referencing errors.[8]

Strategy 2: Variable Temperature (VT) NMR

Causality: For many compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[1][10] If you observed improved solubility upon gentle heating during your initial screen, acquiring the NMR spectrum at an elevated temperature can be a powerful solution.

Experimental Protocol: High-Temperature NMR

-

Prepare your sample in a solvent that showed increased solubility with heating (e.g., DMSO-d₆ or Toluene-d₈). Ensure the solvent's boiling point is well above your target temperature (see Table 1 ).

-

Place the sample in the NMR spectrometer.

-

Use the spectrometer's software to gradually increase the probe temperature to the desired value (e.g., 40-80 °C). Allow the temperature to equilibrate for 5-10 minutes before starting acquisition.

-

Acquire the spectrum. The compound should remain in solution at the elevated temperature, yielding a high-quality spectrum.[5]

Q3: My pyrazole derivative has acidic or basic functional groups. Can I leverage this to improve solubility?